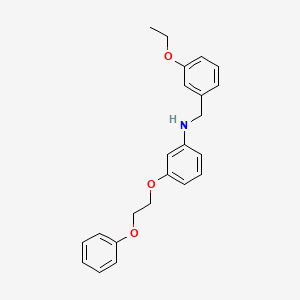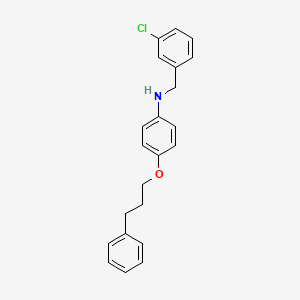![molecular formula C25H23NO B1385664 2-(Benzyloxy)-N-[2-(1-naphthyl)ethyl]aniline CAS No. 1040690-00-3](/img/structure/B1385664.png)
2-(Benzyloxy)-N-[2-(1-naphthyl)ethyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzyloxy)-N-[2-(1-naphthyl)ethyl]aniline, also known as BNEA, is a synthetic compound with a wide range of scientific and medical applications. It is a colorless, non-polar compound with a molecular weight of 303.36 g/mol and a melting point of 73-75 °C. BNEA has been used in various research applications, including organic synthesis, drug development, and medical diagnostics.
Scientific Research Applications
2-(Benzyloxy)-N-[2-(1-naphthyl)ethyl]aniline has been used in various scientific research applications, such as organic synthesis, drug development, and medical diagnostics. It has been used as a precursor in the synthesis of various organic compounds, such as heterocyclic compounds and polycyclic aromatic hydrocarbons. It has also been used in the synthesis of pharmaceuticals, such as antifungal and anti-inflammatory drugs. 2-(Benzyloxy)-N-[2-(1-naphthyl)ethyl]aniline has also been used in the development of medical diagnostics, such as immunoassays and DNA probes.
Mechanism of Action
2-(Benzyloxy)-N-[2-(1-naphthyl)ethyl]aniline is believed to act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes. These enzymes are involved in the metabolism of certain drugs, and the inhibition of these enzymes can result in an increased concentration of the drug in the body. 2-(Benzyloxy)-N-[2-(1-naphthyl)ethyl]aniline is also believed to act as an inhibitor of certain protein kinases, which are involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
2-(Benzyloxy)-N-[2-(1-naphthyl)ethyl]aniline has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, and it has been shown to inhibit the activity of certain protein kinases. In addition, 2-(Benzyloxy)-N-[2-(1-naphthyl)ethyl]aniline has been shown to have anti-inflammatory and anti-cancer effects.
Advantages and Limitations for Lab Experiments
2-(Benzyloxy)-N-[2-(1-naphthyl)ethyl]aniline has several advantages for use in laboratory experiments. It is a non-polar compound, which makes it easier to work with in a laboratory setting. In addition, it is relatively stable and has a low melting point, which makes it easier to handle and store. However, 2-(Benzyloxy)-N-[2-(1-naphthyl)ethyl]aniline is also a relatively expensive compound, which can limit its use in certain experiments.
Future Directions
The future of 2-(Benzyloxy)-N-[2-(1-naphthyl)ethyl]aniline research is promising, as there are a number of potential applications for this compound. One potential application is in the development of new drugs and drug delivery systems. 2-(Benzyloxy)-N-[2-(1-naphthyl)ethyl]aniline could be used as a drug delivery system for drugs that are currently difficult to deliver, such as peptides and proteins. In addition, 2-(Benzyloxy)-N-[2-(1-naphthyl)ethyl]aniline could be used as a precursor in the synthesis of new drugs, such as antifungal and anti-inflammatory drugs. Another potential application of 2-(Benzyloxy)-N-[2-(1-naphthyl)ethyl]aniline is in medical diagnostics, as it could be used as a marker for certain diseases or conditions. Finally, 2-(Benzyloxy)-N-[2-(1-naphthyl)ethyl]aniline could be used in the development of new materials, such as polymers and nanomaterials.
Synthesis Methods
2-(Benzyloxy)-N-[2-(1-naphthyl)ethyl]aniline can be synthesized through a multi-step process involving the reaction of aniline with 2-naphthol, followed by a catalytic hydrogenation reaction. The reaction of aniline with 2-naphthol takes place in the presence of a strong acid, such as sulfuric acid. The reaction produces 2-(benzyloxy)-N-[2-(1-naphthyl)ethyl]aniline, which is then subjected to a catalytic hydrogenation reaction in the presence of a noble metal catalyst, such as palladium or platinum.
properties
IUPAC Name |
N-(2-naphthalen-1-ylethyl)-2-phenylmethoxyaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO/c1-2-9-20(10-3-1)19-27-25-16-7-6-15-24(25)26-18-17-22-13-8-12-21-11-4-5-14-23(21)22/h1-16,26H,17-19H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHSPOQKGQFSTHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2NCCC3=CC=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Butoxy-N-[2-(2-ethoxyethoxy)benzyl]aniline](/img/structure/B1385581.png)
![N-[4-(Tert-butyl)benzyl]-3-(3-phenylpropoxy)-aniline](/img/structure/B1385582.png)

![N-[2-(2,6-Dimethylphenoxy)ethyl]-3-(2-ethoxyethoxy)aniline](/img/structure/B1385584.png)

![3-Butoxy-N-[2-(hexyloxy)benzyl]aniline](/img/structure/B1385588.png)
![N-[4-(Tert-butyl)benzyl]-3-(2-ethoxyethoxy)aniline](/img/structure/B1385591.png)
![N-[4-(2-Cyclohexylethoxy)phenyl]-N-(3-phenylpropyl)amine](/img/structure/B1385592.png)
![3-(Benzyloxy)-N-[2-(2,5-dimethylphenoxy)ethyl]-aniline](/img/structure/B1385598.png)


![N-[4-(2,4-Dichlorophenoxy)butyl]-4-(3-phenylpropoxy)aniline](/img/structure/B1385602.png)
![3-Butoxy-N-[3-(phenethyloxy)benzyl]aniline](/img/structure/B1385603.png)
